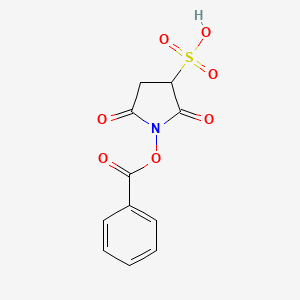![molecular formula C23H19N3OS B15212205 N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide CAS No. 920513-39-9](/img/structure/B15212205.png)
N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide is a complex organic compound that features an isoquinoline moiety, a phenylthio group, and an aminoacetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Thioether Formation: The phenylthio group can be introduced via a nucleophilic substitution reaction where a phenylthiol reacts with a halogenated aromatic compound.
Amide Bond Formation: The final step involves coupling the isoquinoline derivative with the phenylthio-substituted aromatic amine using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of N-hydroxysuccinimide to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can intercalate with DNA or interact with enzyme active sites, while the phenylthio group may enhance binding affinity through hydrophobic interactions. The amide linkage provides stability and rigidity to the molecule, facilitating its biological activity.
類似化合物との比較
Similar Compounds
N-(Isoquinolin-6-yl)methyl-1H-pyrazole-4-carboxamide: This compound also features an isoquinoline moiety and is used as a plasma kallikrein inhibitor for the treatment of hereditary angioedema.
N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)ethanamide: A closely related compound with similar structural features but different biological activity.
Uniqueness
N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
920513-39-9 |
|---|---|
分子式 |
C23H19N3OS |
分子量 |
385.5 g/mol |
IUPAC名 |
N-isoquinolin-6-yl-2-(3-phenylsulfanylanilino)acetamide |
InChI |
InChI=1S/C23H19N3OS/c27-23(26-20-10-9-18-15-24-12-11-17(18)13-20)16-25-19-5-4-8-22(14-19)28-21-6-2-1-3-7-21/h1-15,25H,16H2,(H,26,27) |
InChIキー |
PAKWDIGGKIVQJW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)NCC(=O)NC3=CC4=C(C=C3)C=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B15212129.png)

![Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester](/img/structure/B15212134.png)



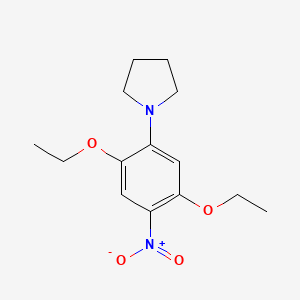
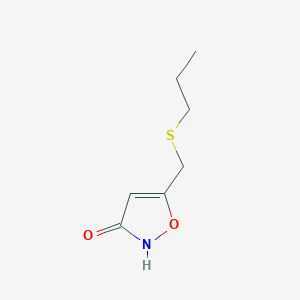
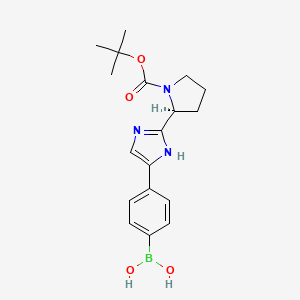
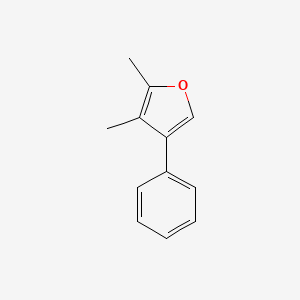
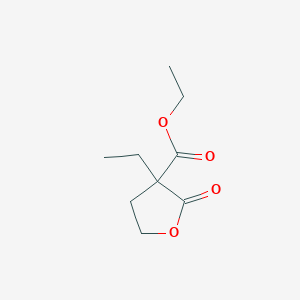
![N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B15212194.png)

